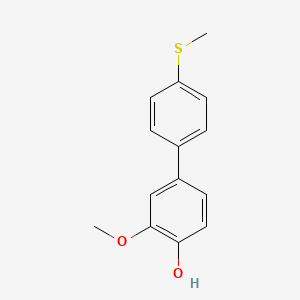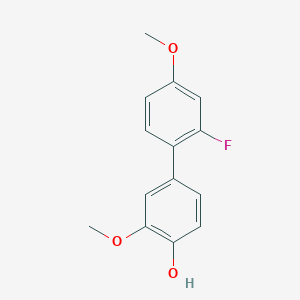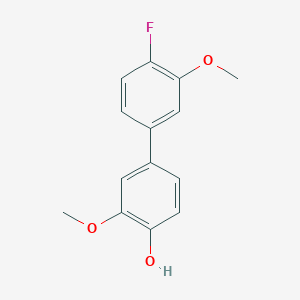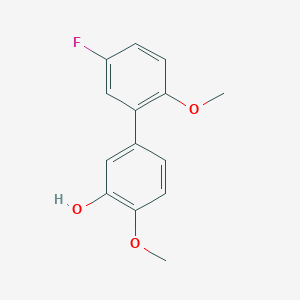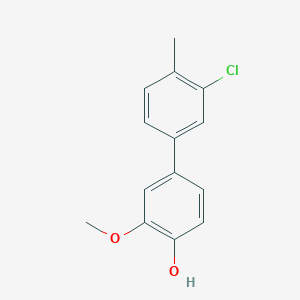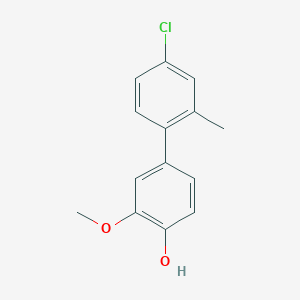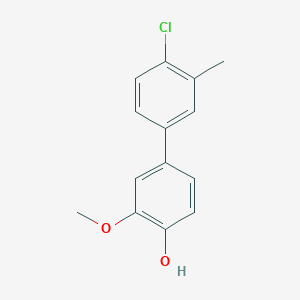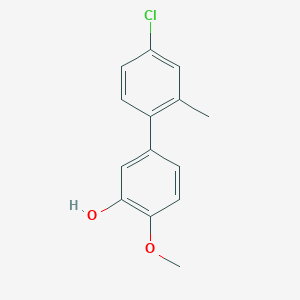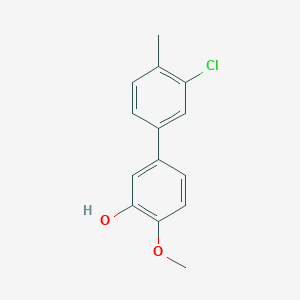
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an aromatic compound with a wide range of applications in both industry and scientific research. It is a derivative of phenol, and is widely used in the synthesis of various compounds, as well as in the production of pharmaceuticals and fragrances. In scientific research, 5-CMP-2-MP is used as a reagent in various biochemical and physiological processes, such as enzyme inhibition and enzyme activation.
科学的研究の応用
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in enzyme inhibition and enzyme activation studies, as well as in the synthesis of various compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Additionally, 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new drugs and treatments.
作用機序
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
実験室実験の利点と制限
The use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of environments. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not well understood, and its effects on biochemical and physiological processes are not well understood. Additionally, the compound may interact with certain enzymes and receptors, leading to unpredictable results.
将来の方向性
There are a number of potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the development of new drugs and treatments. Additionally, further research into the synthesis of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% and its potential uses in industry and scientific research is warranted. Finally, research into the potential toxicity and environmental impact of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% should be conducted.
合成法
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Knoevenagel condensation involves the condensation of an aldehyde or ketone with an activated carbon-based compound. The Wittig reaction involves the formation of an alkene from an aldehyde or ketone and a phosphorus-based reagent. All of these methods can be used to synthesize 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in a laboratory setting.
特性
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDRAXGVHVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685597 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-51-7 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

